N'-methylcyclopropanecarbohydrazide
Description
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N'-methylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C5H10N2O/c1-6-7-5(8)4-2-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
XBQFNMGWVKQHLB-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanecarboxylic Acid Derivative Synthesis
- Starting Material: Cyclopropylacetonitrile or substituted phenylacetonitriles
- Reaction: Alkylation with 1,2-dibromoethane in the presence of bases such as sodium hydroxide or potassium hydroxide in aqueous medium
- Conditions: Optimal temperature around 60 °C to maximize yield; higher temperatures (e.g., 100 °C) reduce yield significantly
- Outcome: Formation of cyclopropane ring-containing acid derivatives after hydrolysis of nitrile groups with concentrated hydrochloric acid
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide (NaOH) | Also tested KOH, K2CO3, Na2CO3 |
| Temperature | 60 °C | High temp (100 °C) lowers yield |
| Solvent | Water | Aqueous medium preferred |
| Reaction time | Several hours (varies) | Monitored by TLC or other methods |
Conversion to Carbohydrazide
- Starting Material: Cyclopropanecarboxylic acid esters or acids
- Reagent: Hydrazine hydrate or methylhydrazine (for N'-methyl substitution)
- Solvent: Typically ethanol or methanol
- Conditions: Reflux for several hours to ensure complete conversion
- Reaction: Nucleophilic substitution of ester or acid chloride with hydrazine derivatives to form carbohydrazides
N'-Methylation Strategy
- Method 1: Use of methylhydrazine instead of hydrazine hydrate in the carbohydrazide formation step, directly introducing the N'-methyl group.
- Method 2: Post-synthesis methylation of the hydrazide nitrogen using methylating agents such as methyl iodide under basic conditions.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Alkylation + Hydrolysis | Cyclopropylacetonitrile + 1,2-dibromoethane, NaOH, 60 °C, HCl hydrolysis | Cyclopropanecarboxylic acid |
| 2 | Esterification (optional) | Cyclopropanecarboxylic acid + alcohol + acid catalyst | Cyclopropanecarboxylic ester |
| 3 | Hydrazide formation | Ester + methylhydrazine or hydrazine hydrate, reflux in ethanol | This compound |
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR):
Characteristic signals for cyclopropane protons appear typically between 0.5–1.5 ppm (1H NMR). The methyl group on the hydrazide nitrogen shows a singlet around 2.5–3.0 ppm. Carbonyl carbons resonate near 170–180 ppm in 13C NMR.Infrared Spectroscopy (IR):
Strong absorption bands for the hydrazide carbonyl (C=O) group near 1650–1700 cm⁻¹. N-H stretching bands appear around 3200–3400 cm⁻¹.Mass Spectrometry (MS):
Molecular ion peaks corresponding to the molecular weight of this compound confirm molecular integrity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Cyclopropylacetonitrile | NaOH, 1,2-dibromoethane, HCl | 60 °C, aqueous medium | High yield cyclopropane ring formation | Requires careful temperature control |
| 2 | Cyclopropanecarboxylic ester | Hydrazine hydrate or methylhydrazine | Reflux in ethanol | Direct formation of carbohydrazide | Hydrazine handling requires safety precautions |
| 3 | N'-Methylation post hydrazide | Methyl iodide, base | Room temperature to reflux | Flexibility in methylation step | Additional purification needed |
Chemical Reactions Analysis
Types of Reactions
N’-Methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-methylcyclopropanecarboxylic acid, while reduction could produce N’-methylcyclopropylamine .
Scientific Research Applications
N’-Methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-methylcyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Substituted Benzylidene Carbohyrazides
Compounds like (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (C2 in ) share the core carbohydrazide structure but feature aromatic substituents. Key differences include:
- Electronic effects : Electron-withdrawing groups (e.g., -Cl in C2) enhance electrophilicity, influencing reactivity in metal coordination (e.g., Co(II), Ni(II)) compared to N'-methylcyclopropanecarbohydrazide .
- Biological activity : Pyrazole-containing derivatives (e.g., E-MBPC and E-MABPC in ) exhibit antimicrobial properties linked to substituent polarity and steric bulk, unlike the simpler this compound .
Table 1: Physicochemical Properties of Selected Carbohyrazides
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| This compound | 114.15 | 1.64* | 58.61* | Cyclopropane, -NH-NH-CH₃ |
| (E)-N’-(2,4-dichlorobenzylidene)-5 | 266.72 | 3.12† | 78.90† | 2,4-Cl, pyrazole |
| N’-(2-Hydroxybenzylidene)-3-Methyl | 285.31 | 2.85‡ | 89.30‡ | 2-OH, benzylidene, -CH₃ |
Cyclopropane Derivatives with Alternative Functional Groups
- N-Cyclohexylcyclopropanecarboxamide (): Replaces the hydrazide (-NH-NH₂) with an amide (-NH-CO-R). This substitution reduces hydrogen-bonding capacity (PSA: ~49 Ų vs. 58.61 Ų for this compound), impacting solubility and bioavailability.
- N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (): Introduces a chloroacetyl group, increasing molecular weight (266.72 g/mol) and reactivity toward nucleophilic substitution compared to the methyl-substituted analog .
Metal Coordination Behavior
This compound’s hydrazide moiety acts as a tridentate ligand, coordinating via carbonyl oxygen and hydrazinic nitrogens. However, its coordination efficiency is lower than that of thiocarbonohydrazides (), where sulfur enhances metal-binding affinity. For example:
- Co(II) complexes of thiocarbonohydrazides show higher stability constants (logβ ~12.5) compared to analogous carbohydrazide complexes (~10.2) due to soft acid-base interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
